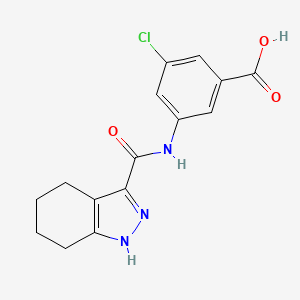
4-methylsulfonyl-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methylsulfonyl-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide, also known as MTZM, is a chemical compound that has been subject to extensive scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 4-methylsulfonyl-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. This modulation results in the suppression of abnormal neuronal activity, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
4-methylsulfonyl-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide has been shown to exhibit a number of biochemical and physiological effects, including the modulation of GABA and glutamate activity, the suppression of abnormal neuronal activity, and the inhibition of cancer cell growth. Additionally, it has been found to possess antioxidant and anti-inflammatory properties, indicating its potential use in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-methylsulfonyl-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on 4-methylsulfonyl-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of other neurological disorders, and the exploration of its potential use as an anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of 4-methylsulfonyl-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide and its potential side effects.
Synthesemethoden
4-methylsulfonyl-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-amino-2-methyl-1-propanol with 4-methylsulfonylbenzaldehyde to form the corresponding imine. This imine is then reacted with thioamide to form the desired product, 4-methylsulfonyl-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-methylsulfonyl-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit significant activity against cancer cells, making it a promising candidate for the development of anti-cancer drugs. Additionally, 4-methylsulfonyl-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide has been found to possess potent anticonvulsant and anxiolytic properties, indicating its potential use in the treatment of epilepsy and anxiety disorders.
Eigenschaften
IUPAC Name |
4-methylsulfonyl-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S2/c1-20(17,18)15-5-2-4-14(6-7-15)11(16)13-9-10-12-3-8-19-10/h3,8H,2,4-7,9H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBMFNCSUQYSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCN(CC1)C(=O)NCC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-3-[3-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]benzamide](/img/structure/B7449974.png)
![7-[2-[[1-(2-Fluoroethyl)pyrazol-3-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B7449999.png)

![3-[(3-Amino-5-methyl-1,2-oxazol-4-yl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7450009.png)
![4-[6-(2,6-Difluorophenyl)pyridazin-3-yl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7450015.png)
![2-[Ethyl-(2-methylpyrazol-3-yl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7450019.png)
![3-[(4-bromothiophen-2-yl)methylsulfonyl]-5-ethyl-1H-1,2,4-triazole](/img/structure/B7450022.png)
![7-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid](/img/structure/B7450036.png)
![5-cyclopropyl-7-(difluoromethyl)-N-methyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450038.png)

![3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7450059.png)
![3-chloro-4-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]benzoic acid](/img/structure/B7450061.png)
![3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid](/img/structure/B7450067.png)
![1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea](/img/structure/B7450074.png)